

Comparative Analysis of C75 Enantiomers on Carnitine Palmitoyltransferase 1 (CPT1)

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Compound of Interest

Compound Name: (+)-trans-C75

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This guide provides a detailed comparative analysis of the enantiomers of C75, a well-known fatty acid synthase (FAS) inhibitor, and their distinct effects on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. While racemic C75 has been studied for its metabolic effects, emerging evidence highlights a significant stereoselectivity in the actions of its enantiomers, with important implications for therapeutic development in oncology and metabolic diseases.

Stereoselective Actions of C75 Enantiomers

C75 is a synthetic α -methylene- γ -butyrolactone that exists as a racemic mixture of (+)-C75 and (-)-C75.^[1] Research has demonstrated that these enantiomers possess distinct pharmacological targets and effects.^{[1][2]} The (-)-C75 enantiomer is a potent inhibitor of fatty acid synthase (FAS) and is associated with cytotoxic effects on tumor cells.^{[2][3]} In contrast, the (+)-C75 enantiomer is primarily responsible for the anorectic effects observed with racemic C75, which are mediated through the inhibition of CPT1.^{[1][2]}

It is crucial to note that C75 itself is not a direct inhibitor of CPT1.^{[4][5]} In vivo, C75 is converted to its coenzyme A thioester, C75-CoA.^{[4][6][7]} It is the (+)-C75-CoA derivative that acts as a potent inhibitor of CPT1, leading to a decrease in fatty acid oxidation.^{[1][2]} This inhibition of CPT1 in the hypothalamus is believed to increase the levels of long-chain fatty acyl-CoAs, which act as satiety signals, thereby reducing food intake.^{[1][7]}

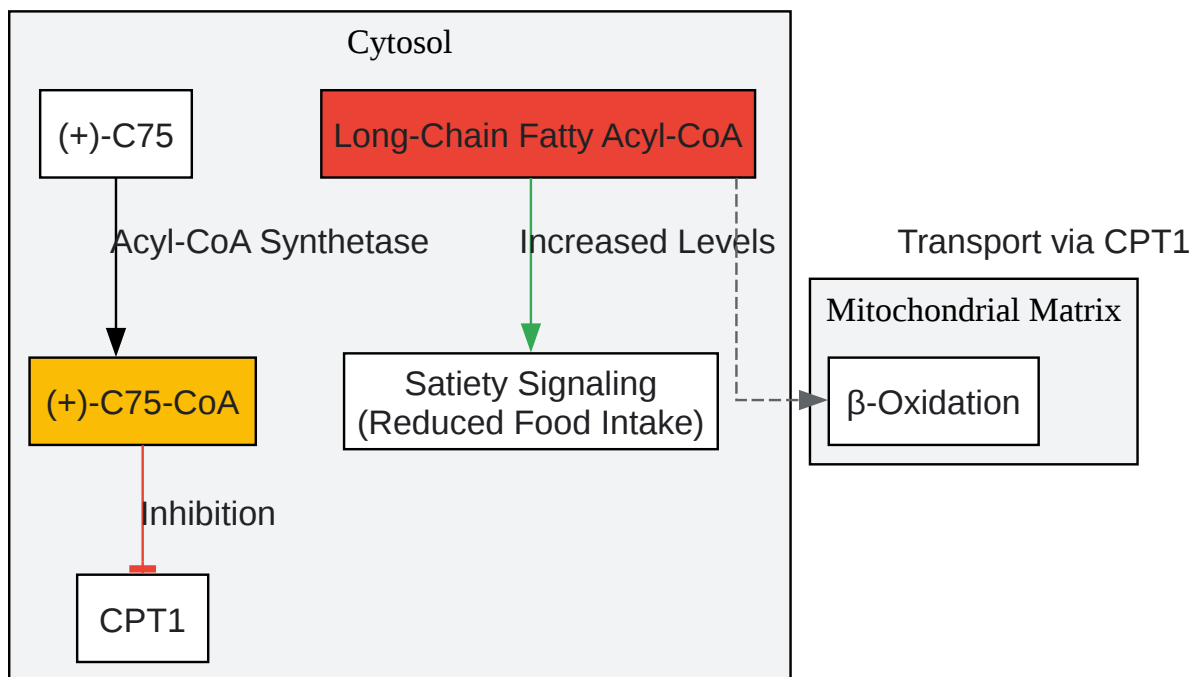
Quantitative Comparison of C75 and its Enantiomers

The following table summarizes the differential effects of C75 enantiomers on their respective targets. While specific IC50 values for the individual enantiomers of C75-CoA on CPT1 are not readily available in the reviewed literature, data for the racemic mixture and for the enantiomers on FAS are presented.

Compound	Primary Target	Active Form	IC50	Biological Effect
(+)-C75	CPT1	(+)-C75-CoA	Not explicitly reported	Anorexia, reduction in food intake and body weight.[1][2]
(-)-C75	FAS	(-)-C75	~35 μ M (on PC3 cells)[2]	Cytotoxicity in tumor cells, without affecting food intake.[2][3]
(\pm)-C75-CoA (racemic)	CPT1 (L- and M-isoforms)	(\pm)-C75-CoA	In the range of potent inhibitors like etomoxiryl-CoA.[4][6]	Potent competitive inhibition of CPT1.[4][6]

Signaling Pathway of CPT1 Inhibition by (+)-C75

The metabolic activation of (+)-C75 to (+)-C75-CoA and its subsequent inhibition of CPT1 at the outer mitochondrial membrane is a key pathway for its anorectic effects. This pathway ultimately leads to an accumulation of cytosolic long-chain fatty acyl-CoAs, which are believed to act as signaling molecules to reduce food intake.



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Caption: Metabolic activation of (+)-C75 and its inhibitory effect on CPT1.

Experimental Protocols

CPT1 Inhibition Assay (Forward Radioisotope Assay)

This protocol is a standard method for determining CPT1 activity and its inhibition by compounds like (+)-C75-CoA. The assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a long-chain fatty acyl-CoA substrate.

1. Materials:

- Isolated mitochondria or cell/tissue homogenates containing CPT1
- (+)-C75-CoA (test inhibitor)
- Palmitoyl-CoA (or other long-chain acyl-CoA substrate)
- L-[³H]carnitine or L-[¹⁴C]carnitine (radiolabeled substrate)

- Bovine Serum Albumin (BSA), fatty acid-free
- Reaction Buffer (e.g., 70 mM sucrose, 80 mM KCl, 5 mM HEPES-KOH pH 7.2, 1 mM EGTA)
- Stop Solution (e.g., 1 M HCl or 6% perchloric acid)
- Butanol (for extraction)
- Scintillation cocktail and counter

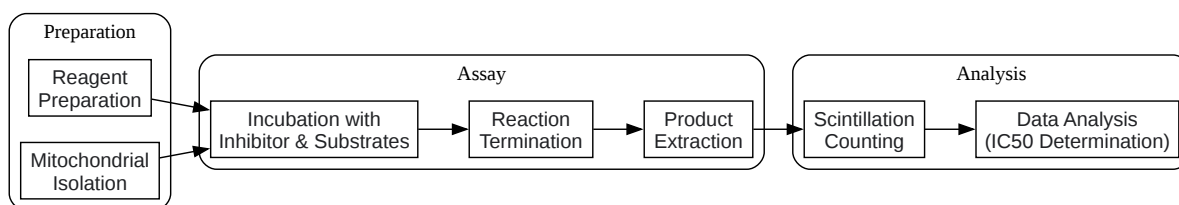
2. Procedure:

- Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., liver, muscle) or cultured cells using differential centrifugation.
- Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.
- Inhibitor Addition: Add varying concentrations of (+)-C75-CoA or a vehicle control to the reaction tubes.
- Pre-incubation: Add the isolated mitochondria to the reaction mixture and pre-incubate for a short period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Start the reaction by adding the radiolabeled L-carnitine.
- Incubation: Incubate the reaction at 37°C for a defined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by adding the ice-cold stop solution.
- Extraction: Add butanol to the tubes to extract the radiolabeled palmitoylcarnitine product. Vortex vigorously and centrifuge to separate the aqueous and organic phases.
- Radioactivity Measurement: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the rate of palmitoylcarnitine formation (nmol/min/mg protein). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow for CPT1 Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound on CPT1 activity.



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Caption: General workflow for a CPT1 inhibition assay.

Conclusion

The enantiomers of C75 exhibit clear stereoselectivity in their biological targets and effects. While (-)-C75 is a direct inhibitor of FAS, (+)-C75 acts as a pro-drug that, upon conversion to (+)-C75-CoA, potentially inhibits CPT1. This differential activity presents an opportunity to develop more specific therapeutic agents for cancer (targeting FAS with (-)-C75) and obesity or related metabolic disorders (targeting CPT1 with (+)-C75) with potentially fewer off-target effects. Further research is warranted to elucidate the precise quantitative inhibitory potency of the individual C75-CoA enantiomers on different CPT1 isoforms to fully realize their therapeutic potential.

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References

- 1. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ub.edu [ub.edu]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis of C75 Enantiomers on Carnitine Palmitoyltransferase 1 (CPT1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167901#comparative-analysis-of-c75-enantiomers-on-cpt1]

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